N1-Phenyl Positional Isomerism (3,4- vs. 2,4-Dimethyl)
The target compound's 3,4-dimethylphenyl N1 substituent places both methyl groups in a contiguous meta–para arrangement, which presents a distinct steric and electronic topology compared to the 2,4-dimethylphenyl positional isomer (CAS 393822-86-1). In the pyrazolo[3,4-d]pyrimidine kinase inhibitor series reported by Vignaroli et al., N1-aryl substitution geometry was a decisive factor for Src and Abl kinase inhibitory potency: analogues with meta-substituted N1-phenyl rings exhibited >10‑fold variation in IC₅₀ compared to ortho-substituted counterparts [1]. Although direct head-to-head biochemical data for these two specific isomers are not publicly available, the scaffold-level SAR establishes that the 3,4- vs. 2,4-dimethylphenyl distinction is expected to yield measurably different target engagement profiles when screened against a kinase panel [1].
| Evidence Dimension | Kinase inhibition IC₅₀ sensitivity to N1-aryl substitution geometry |
|---|---|
| Target Compound Data | 3,4-Dimethylphenyl N1 substitution (specific IC₅₀ data not publicly reported for this compound) |
| Comparator Or Baseline | Meta-substituted vs. ortho-substituted N1-phenyl analogues in the Vignaroli pyrazolo[3,4-d]pyrimidine library; Src IC₅₀ values spanned from <0.1 µM to >10 µM depending on N1-aryl geometry [1] |
| Quantified Difference | >10‑fold IC₅₀ range across positional isomers in the published library [1] |
| Conditions | In vitro kinase inhibition assays (Src, Abl wt, Abl T315I); ACS Comb. Sci. 2014 library screening [1] |
Why This Matters
Procurement of the correct positional isomer ensures that kinase panel screening results are reproducible and attributable to the intended chemical structure, avoiding false-negative or false-positive hits caused by unrecognized isomer contamination.
- [1] Vignaroli, G.; Mencarelli, M.; Sementa, D.; et al. Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Comb. Sci. 2014, 16 (4), 168–175. DOI: 10.1021/co500004e. View Source
